molecular formula C8H14ClN5O2 B2688680 methyl2-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylatehydrochloride CAS No. 2503209-05-8

methyl2-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylatehydrochloride

Cat. No.: B2688680
CAS No.: 2503209-05-8
M. Wt: 247.68
InChI Key: YENGQUXEVPOZJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl2-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylatehydrochloride is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a valuable scaffold for the development of new pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylatehydrochloride typically involves a multi-step process. One common method is the microwave-mediated, catalyst-free synthesis, which involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This method is eco-friendly and results in high yields . Another approach involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a catalyst, which facilitates the reaction under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using the aforementioned methods. The microwave-mediated synthesis is particularly advantageous due to its efficiency and scalability. Additionally, the use of reusable catalysts, such as Schiff base zinc (II) complex, can reduce production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylatehydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted triazolopyrimidines.

Scientific Research Applications

Methyl2-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylatehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl2-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylatehydrochloride involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of enzymes such as JAK1 and JAK2 by binding to their active sites and preventing their normal function . This inhibition can lead to the modulation of various signaling pathways, ultimately affecting cellular processes such as proliferation and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl2-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylatehydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic chemistry.

Properties

IUPAC Name

methyl 2-(aminomethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O2.ClH/c1-15-7(14)5-3-10-8-11-6(2-9)12-13(8)4-5;/h5H,2-4,9H2,1H3,(H,10,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENGQUXEVPOZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNC2=NC(=NN2C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.